

# Characterization of WC-Co Microstructure using SEM and EBSD: An Application Note

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## Compound of Interest

Compound Name: Cobalt tungsten carbide

Cat. No.: B14598488

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## Introduction: The Critical Interplay of Microstructure and Performance in WC-Co Hardmetals

Tungsten carbide-cobalt (WC-Co) hardmetals, a class of cemented carbides, are indispensable in applications demanding high hardness, wear resistance, and toughness, such as cutting tools, mining equipment, and wear parts. The exceptional properties of these materials are not merely a function of their composition but are intricately linked to their microstructure.

Specifically, the grain size of the tungsten carbide (WC) phase, the volume fraction and distribution of the cobalt (Co) binder phase, and the nature of the grain boundaries collectively dictate the material's mechanical performance. A finer WC grain size, for instance, generally leads to increased hardness and compressive strength.

This application note provides a comprehensive guide for researchers and materials scientists on the characterization of WC-Co microstructures using Scanning Electron Microscopy (SEM) and Electron Backscatter Diffraction (EBSD). We will delve into the causality behind experimental choices, provide detailed protocols, and demonstrate how to interpret the rich data obtained from these powerful techniques.

## The "Why": Unveiling Microstructural Secrets with SEM and EBSD

SEM provides high-resolution imaging of the sample surface, allowing for the visualization of the WC grains and the Co binder phase. Backscattered electron (BSE) imaging in SEM is

particularly effective for WC-Co, as the atomic number contrast clearly distinguishes the heavier WC phase (bright) from the lighter Co phase (dark). This allows for the qualitative and quantitative assessment of:

- **WC Grain Size and Morphology:** The size, shape, and distribution of the WC grains are critical performance indicators.
- **Co Binder Phase Distribution:** The contiguity of the Co binder and its mean free path are crucial for toughness.
- **Porosity and Defects:** The presence of pores or other defects, which can act as stress concentrators, can be readily identified.

EBSD, a technique performed within an SEM, provides crystallographic information about the sample. An electron beam is scanned across the sample, and the resulting diffraction patterns (Kikuchi patterns) are captured and analyzed to determine the crystal orientation at each point. This yields a wealth of information, including:

- **Phase Identification and Distribution:** EBSD can definitively distinguish between the hexagonal WC phase and the face-centered cubic (fcc) or hexagonal close-packed (hcp) phases of the Co binder.
- **Grain Size and Shape:** EBSD provides a quantitative and automated method for measuring grain size, adhering to standards like ASTM E2627.
- **Crystallographic Texture:** It reveals any preferred orientation of the WC or Co grains, which can arise from processing.
- **Grain Boundary Characterization:** EBSD can classify grain boundaries as low-angle (subgrain boundaries) or high-angle, and identify special boundaries like coincidence site lattice (CSL) boundaries.
- **Local Plastic Strain:** Kernel Average Misorientation (KAM) maps derived from EBSD data can visualize areas of localized plastic deformation within the microstructure.

# Protocol 1: Sample Preparation - The Foundation for High-Quality Data

The quality of SEM and EBSD data is critically dependent on the sample preparation. The goal is to obtain a flat, damage-free surface that is representative of the bulk material. Because diffracted electrons in EBSD only escape from the top few tens of nanometers of the surface, a pristine surface is paramount.

## Step-by-Step Methodology:

- Sectioning:
  - Action: Cut a representative section of the WC-Co component.
  - Causality: Use a low-speed diamond saw with ample coolant to minimize deformation and heat-induced microstructural changes. Aggressive cutting can introduce deep damage that is difficult to remove in subsequent steps.
- Mounting:
  - Action: Mount the sample in a conductive resin (e.g., phenolic or epoxy with a conductive filler).
  - Causality: Conductive mounting is essential to prevent charging under the electron beam in the SEM. Ensure the sample is mounted flat to facilitate polishing.
- Grinding:
  - Action: Perform a series of grinding steps with progressively finer abrasive papers (e.g., silicon carbide papers from 240 to 1200 grit).
  - Causality: Each step removes the damage from the previous, coarser step. Use a strong water flush to keep the abrasive clean and the sample cool. It is crucial to ensure all scratches from the previous step are removed before proceeding to the next.
- Polishing:

- Action: Polish the sample using diamond suspensions on appropriate cloths, typically starting with 9  $\mu\text{m}$  and progressing down to 1  $\mu\text{m}$ .
- Causality: This step further reduces the surface damage and creates a mirror-like finish.
- Final Polishing (Crucial for EBSD):
  - Action: Perform a final chemo-mechanical polish using a colloidal silica suspension (typically 0.02-0.06  $\mu\text{m}$ ) for an extended period (e.g., 30 minutes to several hours).
  - Causality: Colloidal silica provides a gentle abrasive action combined with a chemical etching effect that removes the final, thin layer of surface deformation, revealing the true crystal structure for high-quality EBSD patterns.
- Cleaning:
  - Action: Thoroughly clean the sample with ethanol or isopropanol in an ultrasonic bath.
  - Causality: This removes any residual polishing media and contaminants from the surface.

Self-Validation: After each grinding and polishing step, inspect the sample surface with a light optical microscope to ensure the removal of damage from the preceding step. Before placing the sample in the SEM, the surface should be mirror-like and free of any visible scratches.

## Protocol 2: SEM Imaging - Visualizing the Microstructure

Step-by-Step Methodology:

- SEM Setup:
  - Action: Ensure the SEM is properly aligned and calibrated. Use a field emission gun (FEG) SEM for high-resolution imaging.
  - Causality: A well-maintained SEM is crucial for obtaining sharp, high-quality images.
- Imaging Parameters:

- Action:
  - Accelerating Voltage: 15-20 kV.
  - Working Distance: 5-10 mm.
  - Probe Current: A few hundred picoamperes to a few nanoamperes.
- Causality:
  - An accelerating voltage of 15-20 kV provides a good balance of signal generation and spatial resolution for WC-Co.
  - A shorter working distance generally improves image resolution.
  - The probe current should be optimized to achieve a good signal-to-noise ratio without causing sample damage or excessive charging.
- Image Acquisition:
  - Action: Acquire backscattered electron (BSE) images at various magnifications.
  - Causality: BSE imaging provides excellent atomic number contrast, clearly differentiating the WC grains (bright) from the Co binder (dark). Low magnification images provide an overview of the microstructure, while high magnification images are needed for detailed analysis of grain size and binder distribution.

## Protocol 3: EBSD Data Acquisition and Analysis - Quantifying the Crystallography

### Step-by-Step Methodology:

- EBSD Setup:
  - Action:
    - Tilt the prepared sample to approximately 70° towards the EBSD detector.

- Insert the EBSD detector.
- Calibrate the EBSD system using a known standard (e.g., a single crystal silicon wafer).
- Causality: The high tilt angle is necessary to generate a strong backscatter diffraction signal. Proper calibration ensures accurate orientation measurements.
- Data Acquisition Parameters:
  - Action:
    - Accelerating Voltage: 20 kV.
    - Probe Current: 1-10 nA.
    - Step Size: Choose a step size that is at least one-tenth of the average WC grain size.
  - Causality:
    - A higher accelerating voltage and probe current are typically used for EBSD to generate a strong diffraction pattern.
    - The step size determines the spatial resolution of the EBSD map. A smaller step size is required for finer-grained materials to ensure several measurement points per grain.
- Data Collection:
  - Action: Define the area of interest and start the automated scan. The system will collect a Kikuchi pattern at each point in the defined grid.
  - Causality: The software automatically indexes each pattern to determine the crystal phase and orientation at that point.
- Data Processing and Analysis:
  - Action: Use the EBSD software to process the raw data and generate various maps and charts.
  - Causality: This is where the rich crystallographic information is visualized and quantified.

## Data Presentation and Interpretation

### Quantitative Data Summary

Parameter	Typical Range for WC-Co	Significance
WC Grain Size	0.2 - 10 $\mu\text{m}$	Directly influences hardness and wear resistance.
Co Binder Content	3 - 25 wt%	Affects toughness and fracture resistance.
Mean Free Path of Co	0.1 - 1 $\mu\text{m}$	A measure of the binder phase distribution, impacting toughness.
Porosity	<	

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